

# The Impact of Targeting CD74 on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key modulator of the TME is the cell surface protein CD74, the invariant chain of the MHC class II complex. Overexpressed in a variety of hematological malignancies and solid tumors, CD74 has emerged as a compelling therapeutic target. This technical guide provides an in-depth analysis of the effects of targeting CD74 on the TME, with a focus on the preclinical data of therapeutic agents such as the antibody-drug conjugate (ADC) STRO-001 and the monoclonal antibody milatuzumab. We delve into the intricate signaling pathways governed by CD74, present quantitative data on the anti-tumor activity of CD74-targeting agents, and provide detailed experimental protocols for key assays used in their evaluation.

## The Role of CD74 in the Tumor Microenvironment

CD74 is a type II transmembrane glycoprotein with multifaceted roles in both normal immune function and cancer biology. In antigen-presenting cells, it acts as a chaperone for MHC class II molecules. However, in the context of cancer, its functions extend to promoting cell survival, proliferation, and modulating the immune landscape within the TME.

CD74 is the high-affinity receptor for the cytokine macrophage migration inhibitory factor (MIF). The binding of MIF to CD74 initiates a cascade of downstream signaling events that contribute



to a pro-tumoral microenvironment. This includes the recruitment and polarization of immune cells, fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.

# **Quantitative Analysis of CD74-Targeting Agents**

The therapeutic potential of targeting CD74 has been demonstrated in numerous preclinical studies. The following tables summarize the quantitative data on the efficacy of STRO-001, an anti-CD74 ADC, in various cancer models.

Table 1: In Vitro Cytotoxicity of STRO-001 in B-Cell

**Malignancy Cell Lines** 

| Cell Line                | Cancer Type                            | IC50/EC50 (nM) |  |
|--------------------------|----------------------------------------|----------------|--|
| Mc/CAR                   | Multiple Myeloma                       | 0.8[1]         |  |
| MM.1S                    | Multiple Myeloma                       | 10-11[1]       |  |
| U266B1                   | Multiple Myeloma                       | 8.5-9.3[1]     |  |
| ARP-1                    | Multiple Myeloma                       | 4.3-22[1]      |  |
| NOMO-1                   | Acute Myeloid Leukemia                 | 1.3[2]         |  |
| REH                      | B-cell Acute Lymphoblastic<br>Leukemia | 0.7[2]         |  |
| RS4;11                   | B-cell Acute Lymphoblastic<br>Leukemia | 3[2]           |  |
| Various DLBCL cell lines | Diffuse Large B-cell<br>Lymphoma       | 0.17-13[1]     |  |
| Various MCL cell lines   | Mantle Cell Lymphoma                   | 0.17-13[1]     |  |
| Proliferating B cells    | Normal                                 | 0.49[3]        |  |
| Naïve B cells            | Normal                                 | 11[3]          |  |



Table 2: In Vivo Efficacy of STRO-001 in Xenograft

Models

| Cancer Model            | Treatment                      | Tumor Growth<br>Inhibition (TGI) | Outcome                                                    |
|-------------------------|--------------------------------|----------------------------------|------------------------------------------------------------|
| Jeko-1 (MCL)            | 3 mg/kg single dose            | 96%[4]                           | Tumor regression[4]                                        |
| Jeko-1 (MCL)            | 3 mg/kg q7dx2                  | 104%[4]                          | Tumor regression[4]                                        |
| Jeko-1 (MCL)            | 10 mg/kg single dose           | 111%[4]                          | Complete tumor regression in 3/5 animals[4]                |
| SU-DHL-6 (DLBCL)        | 20 mg/kg once- or twice-weekly | 114%[5]                          | Complete tumor regression in 7/7 animals[5]                |
| U2932 (DLBCL)           | 10 mg/kg single dose           | 114%[5]                          | Complete tumor regression in 7/7 mice[5]                   |
| Mino (MCL)              | 3 mg/kg and 10 mg/kg           | Not specified                    | Significantly prolonged survival[4]                        |
| Multiple Myeloma        | Single dose                    | Not specified                    | Eradicated tumors[6]                                       |
| Non-Hodgkin<br>Lymphoma | Single dose                    | Not specified                    | Eliminated tumors or significantly delayed tumor growth[7] |

# Signaling Pathways Modulated by CD74

The interaction of MIF with CD74, in concert with its co-receptor CD44, triggers several downstream signaling pathways crucial for cancer cell survival and proliferation.[8] Targeting CD74 with therapeutic agents like milatuzumab can disrupt these pro-tumoral signals.[9]





Click to download full resolution via product page

MIF-CD74-CD44 Signaling Pathway

# Experimental Protocols In Vitro Cytotoxicity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of a CD74-targeting agent on cancer cell lines.

#### Materials:

- Opaque-walled 96-well plates
- Cancer cell lines of interest
- · Cell culture medium
- CD74-targeting therapeutic agent (e.g., STRO-001)
- CellTiter-Glo® Reagent (Promega)
- Luminometer

#### Procedure:

 Seed cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.



- Prepare serial dilutions of the CD74-targeting agent in cell culture medium.
- Remove the existing medium from the wells and add the diluted therapeutic agent. Include wells with medium only as a negative control.
- Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the drug concentration.

# Analysis of Tumor-Infiltrating Lymphocytes by Multicolor Flow Cytometry

This protocol provides a framework for characterizing the immune cell populations within the tumor microenvironment following treatment with a CD74-targeting agent.

#### Materials:

- Tumor tissue
- Tumor dissociation kit (e.g., Miltenyi Biotec)
- GentleMACS<sup>™</sup> Dissociator (Miltenyi Biotec)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)



- Fc block (e.g., anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1)
- Live/dead stain
- Flow cytometer

#### Procedure:

- Single-Cell Suspension Preparation:
  - Excise the tumor tissue and mince it into small pieces.
  - Prepare a single-cell suspension using a tumor dissociation kit and a gentleMACS™
     Dissociator according to the manufacturer's instructions.[10]
  - Filter the cell suspension through a 70 μm cell strainer to remove clumps.
  - Wash the cells with FACS buffer and perform a cell count.
- Antibody Staining:
  - Resuspend the cells in FACS buffer and block Fc receptors by incubating with an Fc block antibody.
  - Stain for cell surface markers by incubating the cells with a cocktail of fluorochromeconjugated antibodies in the dark on ice.
  - Wash the cells twice with FACS buffer to remove unbound antibodies.
  - If intracellular staining is required, fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
  - Resuspend the stained cells in FACS buffer.
- Flow Cytometry Analysis:



- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo).
- Gate on live, single cells, and then on CD45+ leukocytes to identify the immune cell populations.
- Further gate on specific immune cell subsets based on their marker expression (e.g., CD3+ T cells, CD11b+F4/80+ macrophages).





Click to download full resolution via product page

#### Preclinical Evaluation Workflow

## Conclusion

Targeting CD74 represents a promising strategy in cancer therapy, with the potential to directly kill tumor cells and favorably modulate the tumor microenvironment. The preclinical data for



agents like STRO-001 and milatuzumab demonstrate potent anti-tumor activity and provide a strong rationale for their continued clinical development. The detailed understanding of the CD74 signaling pathways and the application of robust experimental methodologies, as outlined in this guide, are critical for advancing this therapeutic approach and ultimately improving outcomes for cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. STRO-001 Publication Highlights | Sutro Biopharma, Inc. [sutrobio.com]
- 2. Preclinical studies targeting CD74 with STRO-001 antibody-drug conjugate in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD74 in B-cell non-Hodgkin lymphoma with the antibody-drug conjugate STRO-001 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rarecancernews.com [rarecancernews.com]
- 7. bionews.com [bionews.com]
- 8. CD44 Is the Signaling Component of the Macrophage Migration Inhibitory Factor-CD74 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD74 is a functional MIF receptor on activated CD4+ T cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. crownbio.com [crownbio.com]
- To cite this document: BenchChem. [The Impact of Targeting CD74 on the Tumor Microenvironment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679558#peptide-74-s-effect-on-the-tumor-microenvironment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com